An In-Depth Technical Guide to the Physical Properties of 5-Fluorothiophene-2-carboxylic acid
An In-Depth Technical Guide to the Physical Properties of 5-Fluorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the thiophene ring can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications are of paramount importance in the rational design of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the core physical properties of 5-Fluorothiophene-2-carboxylic acid, offering field-proven insights and detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of 5-Fluorothiophene-2-carboxylic acid is fundamental to its application. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₃FO₂S | PubChem[1] |
| Molecular Weight | 146.14 g/mol | PubChem[1] |
| CAS Number | 4377-58-6 | ChemScene[2] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 139-141 °C | |
| Boiling Point (Predicted) | 271.2 ± 20.0 °C | |
| pKa (Predicted) | 3.52 ± 0.10 | |
| LogP (Predicted) | 1.5854 | ChemScene[2] |
Expert Insights: The introduction of the electron-withdrawing fluorine atom at the 5-position of the thiophene ring is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated analog, thiophene-2-carboxylic acid. This enhanced acidity can be critical in modulating the binding interactions of the molecule with biological targets. The predicted LogP value suggests a moderate lipophilicity, a key parameter in determining a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. The fluorine atom at the 5-position will cause splitting of the adjacent proton signal (at the 4-position) and potentially a longer-range coupling to the proton at the 3-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals for the five carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position, typically in the range of 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluorothiophene-2-carboxylic acid will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group is expected around 1700 cm⁻¹. Other characteristic peaks will include C-F stretching and C-S stretching vibrations of the thiophene ring.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (146.14). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of 5-Fluorothiophene-2-carboxylic acid. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting point range (typically 0.5-1 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting point range.
Protocol:
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Ensure the 5-Fluorothiophene-2-carboxylic acid sample is completely dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-15 °C per minute for a preliminary determination to find the approximate melting range.
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Allow the apparatus to cool.
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For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.
Caption: Workflow for Solubility Determination.
pKa Determination via Potentiometric Titration
Causality: The pKa is a quantitative measure of a compound's acidity. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. This value is crucial for understanding its behavior in physiological environments and for designing effective drug delivery systems.
Protocol:
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Accurately weigh approximately 20 mg of 5-Fluorothiophene-2-carboxylic acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture.
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Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
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Place the pH electrode and a magnetic stir bar into the solution.
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Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the volume of NaOH required to reach the equivalence point has been added).
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
5-Fluorothiophene-2-carboxylic acid is a valuable building block in modern chemical research. Its physical properties, significantly influenced by the presence of the fluorine atom, are critical determinants of its utility. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. While a complete set of experimentally verified data for this specific compound remains to be fully consolidated in the public domain, the information and methodologies presented herein offer a solid foundation for researchers, scientists, and drug development professionals working with this and related fluorinated heterocyclic compounds.
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